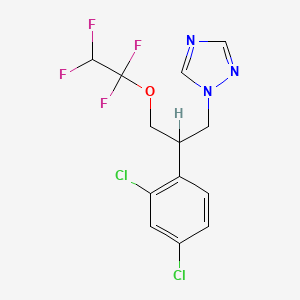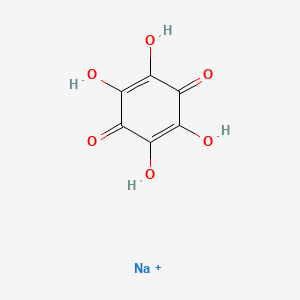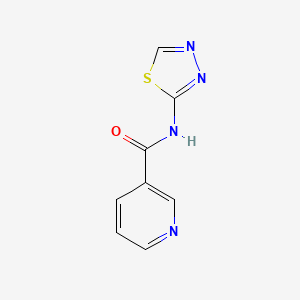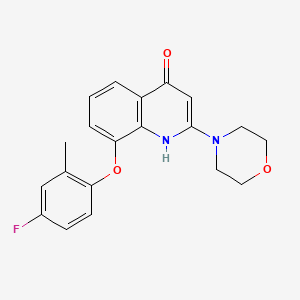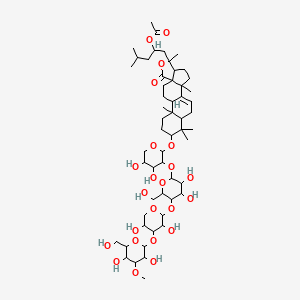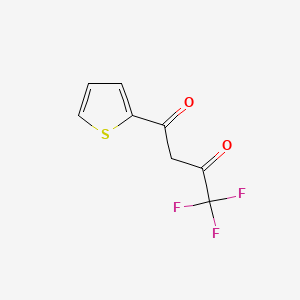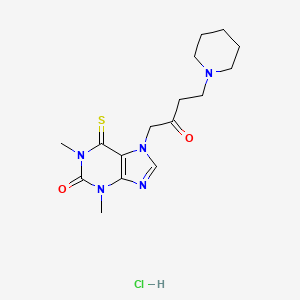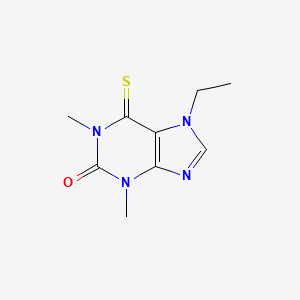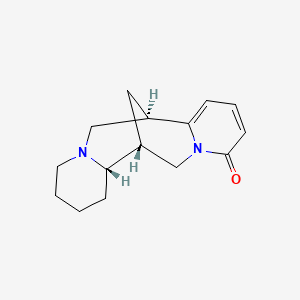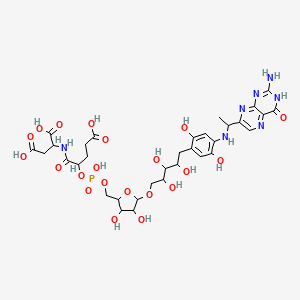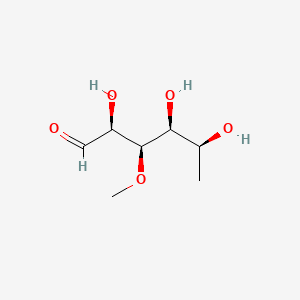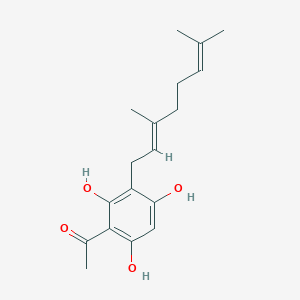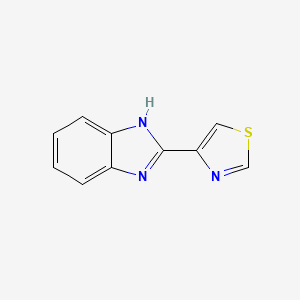
Ácido tiomandélico
Descripción general
Descripción
2-Mercapto-2-phenylacetic acid is an organic compound with the molecular formula C8H8O2S It is characterized by the presence of a thiol group (-SH) and a phenyl group attached to an acetic acid backbone
Aplicaciones Científicas De Investigación
2-Mercapto-2-phenylacetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Thiomandelic acid primarily targets metallo-β-lactamases , enzymes that mediate resistance to β-lactam antibiotics . These enzymes play a significant role in the emergence of strains of pathogenic bacteria resistant to these important antibiotics .
Mode of Action
Thiomandelic acid interacts with the two metal ions in metallo-β-lactamase . Each enantiomer of thiomandelate produces large downfield shifts of both 113Cd resonances and changes in the PAC spectra, which indicate that they bind such that the thiol of the inhibitor bridges between the two metals . The inhibitor thiol binds to both zinc ions, while its carboxylate binds to Arg91 .
Biochemical Pathways
The biochemical pathways affected by thiomandelic acid primarily involve the hydrolysis of the endocyclic amide bond of β-lactam antibiotics . This hydrolysis is catalyzed by metallo-β-lactamases, leading to the inactivation of these antibiotics .
Pharmacokinetics
It is known that thioesters of thiomandelic acid are substrates for the enzyme, liberating thiomandelic acid . This suggests a starting point for the design of "pro-drugs" .
Result of Action
The result of thiomandelic acid’s action is the inhibition of metallo-β-lactamases, leading to a decrease in resistance to β-lactam antibiotics . It has a sub-micromolar Ki value for all nine enzymes tested, except the Aeromonas hydrophila enzyme .
Análisis Bioquímico
Biochemical Properties
Thiomandelic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of metallo-β-lactamases . It interacts with various enzymes and proteins, including Bacillus cereus enzyme . The compound’s thiol is essential for its activity, and its carboxylate increases potency . The affinity of Thiomandelic acid is greatest when these groups are close together .
Cellular Effects
The effects of Thiomandelic acid on various types of cells and cellular processes are primarily related to its role as an inhibitor of metallo-β-lactamases . By inhibiting these enzymes, Thiomandelic acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiomandelic acid exerts its effects at the molecular level through several mechanisms. It binds to both zinc ions in metallo-β-lactamase, inducing positive cooperativity in metal binding . This binding is consistent with the idea that the inhibitor thiol of Thiomandelic acid binds to both zinc ions, while its carboxylate binds to Arg91 .
Temporal Effects in Laboratory Settings
It is known that Thiomandelic acid is a broad-spectrum inhibitor of metallo-β-lactamases, with a sub-micromolar Ki value for all nine enzymes tested .
Metabolic Pathways
Given its role as an inhibitor of metallo-β-lactamases, it is likely involved in pathways related to antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Mercapto-2-phenylacetic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with sulfuric acid, followed by hydrolysis to yield phenylacetic acid . The thiol group can then be introduced through a substitution reaction using thiourea or hydrogen sulfide under controlled conditions .
Industrial Production Methods: Industrial production of 2-Mercapto-2-phenylacetic acid typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Mercapto-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Thiol group substitutions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Thioethers, thioesters.
Comparación Con Compuestos Similares
Phenylacetic acid: Lacks the thiol group, making it less reactive in thiol-specific reactions.
4-Mercaptophenylacetic acid: Similar structure but with the thiol group in a different position, leading to different reactivity and applications.
Uniqueness: 2-Mercapto-2-phenylacetic acid is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and potential for diverse applications in various fields of research .
Propiedades
IUPAC Name |
2-phenyl-2-sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIGFZOHYGYBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4695-09-4 | |
| Record name | Thiomandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) against metallo-β-lactamases?
A1: Thiomandelic acid acts as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs). Studies using NMR and PAC spectroscopy have shown that thiomandelic acid binds to both zinc ions in the active site of MBLs, with the thiol group bridging the two metals. [] This interaction effectively blocks the enzyme's ability to hydrolyze and inactivate β-lactam antibiotics. [, ]
Q2: How does the stereochemistry of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) affect its inhibitory activity?
A2: Both R and S enantiomers of thiomandelic acid inhibit MBLs, but the R enantiomer displays significantly higher potency. [, ] This difference in activity likely arises from subtle variations in the coordination geometry of each enantiomer within the enzyme's active site. []
Q3: Has Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) demonstrated activity against a broad range of MBLs?
A3: Yes, thiomandelic acid exhibits submicromolar Ki values for a wide range of MBLs from different bacterial species, demonstrating its broad-spectrum inhibitory potential. [] This broad activity makes it a promising starting point for developing clinically useful MBL inhibitors.
Q4: How does Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) interact with the active site of Bacillus cereus metallo-β-lactamase (BcII)?
A4: NMR studies have revealed that the binding of R-thiomandelic acid to BcII involves:
- Thiol group: Coordinates with both zinc ions in the active site. [, ]
- Carboxylate group: Interacts with Arg91 of the enzyme. []
- Phenyl ring: Its exact role in binding is not completely elucidated but is likely important for potency and selectivity. []
Q5: Does the binding of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) induce any structural changes in the enzyme?
A5: Yes, NMR data suggest that the binding of thiomandelic acid induces conformational changes in the β3-β4 loop of BcII. [, ] This loop movement is also observed with other MBL inhibitors and appears crucial for both substrate and inhibitor binding. []
Q6: What is the significance of the phenyl and carboxyl groups of Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) in inhibiting IMP-type MBLs?
A7: Structure-activity relationship studies have shown that both the phenyl and carboxyl moieties of thiomandelic acid are essential for potent inhibition of IMP-type MBLs. [] Modeling studies suggest that these groups interact favorably with specific residues within the IMP active site, such as Trp28 and potentially Lys161, contributing to the observed potency and selectivity. []
Q7: What are the challenges associated with developing Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) into a clinically useful MBL inhibitor?
A7: Despite its promise, developing a clinically viable thiol-based MBL inhibitor like thiomandelic acid presents several challenges:
- Selectivity: Ensuring selective inhibition of bacterial MBLs over human enzymes is crucial to minimize potential side effects. []
- Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties is essential for achieving adequate drug exposure in vivo. []
- Stability: Thiol groups are inherently susceptible to oxidation, necessitating strategies to improve the stability of thiomandelic acid-based inhibitors. []
- Resistance: Understanding and mitigating potential resistance mechanisms is crucial to ensure the long-term effectiveness of any new MBL inhibitor. []
Q8: What analytical techniques have been used to study Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) and its interaction with MBLs?
A8: Researchers have employed a range of techniques to study thiomandelic acid, including:
- NMR spectroscopy: Used to determine the solution structure of BcII and its complex with R-thiomandelic acid, providing detailed insights into the binding mode of the inhibitor. [, , ]
- Perturbed angular correlation (PAC) spectroscopy: Employed to study the interaction of thiomandelic acid with the metal ions in the active site of BcII. []
- Electrospray ionization mass spectrometry (ESI-MS): Used to study the formation of ternary complexes between MBLs, inhibitors, and metal ions. []
- Isothermal titration calorimetry (ITC): Employed to measure the binding affinity of thiomandelic acid and its analogs to zinc ions, providing insights into their potential for inhibiting MBLs. []
Q9: What is the future direction of research on Thiomandelic Acid (2-Mercapto-2-phenylacetic acid) and related compounds?
A9: Future research on thiomandelic acid and related compounds will likely focus on:
- Structure-based drug design: Optimizing the structure of thiomandelic acid derivatives to enhance their potency, selectivity, and pharmacokinetic properties. [, ]
- Prodrug development: Designing and synthesizing novel prodrug strategies to overcome the limitations of direct administration of thiomandelic acid. [, ]
- Understanding resistance mechanisms: Investigating potential mechanisms of resistance to thiomandelic acid-based inhibitors and developing strategies to circumvent them. []
- In vivo studies: Evaluating the efficacy and safety of promising thiomandelic acid derivatives in animal models of bacterial infection. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
